molecular formula C16H21N3O2S B15148847 5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione

5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione

Cat. No.: B15148847
M. Wt: 319.4 g/mol
InChI Key: HSMZZLMLBKCAII-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. The reaction can be summarized as follows:

    Step 1: Synthesis of hydrazide precursor by reacting the corresponding acid chloride with hydrazine hydrate.

    Step 2: Cyclization of the hydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole-2-thione: Lacks the methoxy and piperidinyl groups, resulting in different chemical properties and applications.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thione: Contains a chloro group instead of a methoxy group, leading to variations in reactivity and biological activity.

    5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thione: Similar structure but without the piperidinylmethyl group, affecting its overall properties.

Uniqueness

The presence of both the methoxyphenyl and methylpiperidinylmethyl groups in 5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione imparts unique chemical and biological properties. These groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H21N3O2S/c1-12-5-3-4-10-18(12)11-19-16(22)21-15(17-19)13-6-8-14(20-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3

InChI Key

HSMZZLMLBKCAII-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CN2C(=S)OC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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